magnesium;2,3-dimethylbut-1-ene;chloride

Description

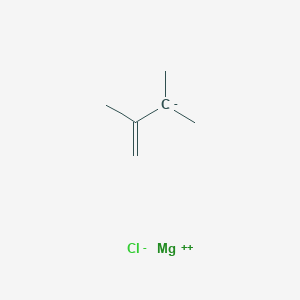

The compound "magnesium;2,3-dimethylbut-1-ene;chloride" is hypothesized to be an organomagnesium complex or Grignard reagent (RMgCl) derived from 2,3-dimethylbut-1-ene and magnesium chloride (MgCl₂). Grignard reagents typically form via the reaction of alkyl/aryl halides with magnesium metal. Here, the organic component (2,3-dimethylbut-1-ene) likely originates from a precursor chloride, such as 1-chloro-2,3-dimethylbut-1-ene, reacting with magnesium . The compound’s structure would feature a terminal double bond (C1–C2) with methyl groups on C2 and C3, coordinated to magnesium via the carbon-chlorine bond .

Properties

CAS No. |

78424-78-9 |

|---|---|

Molecular Formula |

C6H11ClMg |

Molecular Weight |

142.91 g/mol |

IUPAC Name |

magnesium;2,3-dimethylbut-1-ene;chloride |

InChI |

InChI=1S/C6H11.ClH.Mg/c1-5(2)6(3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |

InChI Key |

SOGVRRBRJHRRJS-UHFFFAOYSA-M |

Canonical SMILES |

C[C-](C)C(=C)C.[Mg+2].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2,3-dimethylbut-1-ene;chloride typically involves the reaction of 2,3-dimethylbut-1-ene with a magnesium halide, such as magnesium chloride. This reaction can be carried out under anhydrous conditions to prevent the hydrolysis of the magnesium compound. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions with oxygen or moisture.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2,3-dimethylbut-1-ene;chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form alkanes or other reduced products.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Red

Comparison with Similar Compounds

Research Findings and Key Observations

Carbocation Formation : Reactions involving the target compound may produce carbocations prone to rearrangements (e.g., hydride shifts), as seen in similar alkenes reacting with HI .

Ozonolysis Behavior: Ozonolysis of 2,3-dimethylbut-1-ene yields methanal and 3-methylbutan-2-one, indicating the double bond’s position and substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.